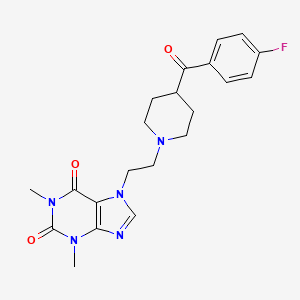

Flufylline

Descripción general

Descripción

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La flufyllina se puede sintetizar mediante diversas rutas de síntesis. Un método común implica la reacción de 7-(2-cloroetil)teofilina con 4-(p-fluorobenzoil)piperidina . La reacción generalmente requiere condiciones específicas, incluida la temperatura y presión controladas, para garantizar un alto rendimiento y pureza.

Métodos de producción industrial: La producción industrial de flufyllina implica la ampliación de los métodos de síntesis de laboratorio. El proceso incluye la optimización de las condiciones de reacción, como la temperatura, la presión y el uso de catalizadores, para lograr una producción eficiente y rentable. El uso de técnicas avanzadas de purificación garantiza que el producto final cumpla con los estándares de calidad requeridos.

Análisis De Reacciones Químicas

Tipos de reacciones: La flufyllina experimenta varias reacciones químicas, que incluyen:

Oxidación: La flufyllina se puede oxidar en condiciones específicas para formar derivados oxidados correspondientes.

Reducción: Las reacciones de reducción pueden convertir la flufyllina en formas reducidas con diferentes propiedades farmacológicas.

Sustitución: La flufyllina puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos, lo que lleva a la formación de nuevos compuestos.

Reactivos y condiciones comunes:

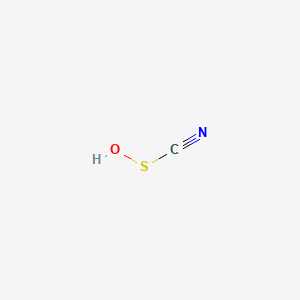

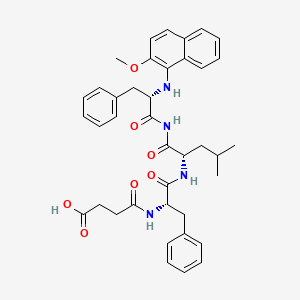

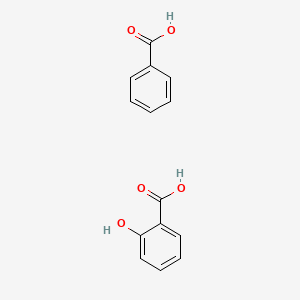

Oxidación: Los agentes oxidantes comunes incluyen y .

Reducción: Se utilizan agentes reductores como y .

Sustitución: Los reactivos como y se utilizan comúnmente.

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados , mientras que las reacciones de sustitución pueden producir derivados halogenados o alquilados .

Aplicaciones Científicas De Investigación

La flufyllina tiene diversas aplicaciones en la investigación científica, que incluyen:

Química: Se utiliza como compuesto de referencia en química analítica para estudiar los mecanismos de reacción y la cinética.

Biología: Se investiga por sus efectos en las vías de señalización celular y las interacciones de los receptores.

Mecanismo De Acción

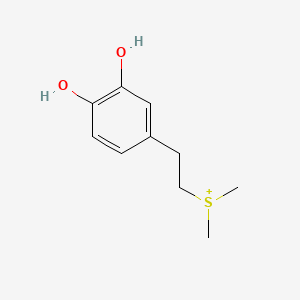

La flufyllina ejerce sus efectos principalmente a través del antagonismo de los receptores de 5-HT (serotonina) . Al unirse a estos receptores, la flufyllina inhibe la acción de la serotonina, lo que lleva a diversos efectos fisiológicos. Este mecanismo es particularmente relevante en el contexto de la investigación cardiovascular, donde la flufyllina ha mostrado propiedades antihipertensivas .

Comparación Con Compuestos Similares

La flufyllina a menudo se compara con otros compuestos similares, como:

- Fluprofyllina

- Ritanserina

- Butanserina

- Ketanserina

Estos compuestos comparten propiedades farmacológicas similares, particularmente en sus interacciones con los receptores de serotonina . La flufyllina es única en su estructura molecular específica y el perfil farmacológico resultante. Sus propiedades químicas distintas la convierten en un compuesto valioso para la investigación y las aplicaciones terapéuticas.

Propiedades

IUPAC Name |

7-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN5O3/c1-24-19-17(20(29)25(2)21(24)30)27(13-23-19)12-11-26-9-7-15(8-10-26)18(28)14-3-5-16(22)6-4-14/h3-6,13,15H,7-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMEYQPKJAPXGPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60231611 | |

| Record name | Flufylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60231611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82190-91-8 | |

| Record name | Flufylline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082190918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flufylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60231611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUFYLLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8G173034U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

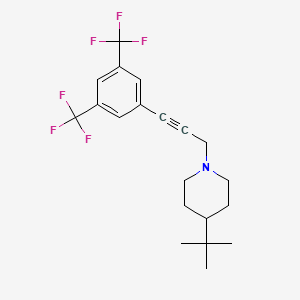

Feasible Synthetic Routes

Q1: What is the structural difference between Flufylline and Fluprofylline, and how does this affect their pharmacological profiles?

A2: While the provided abstracts don't provide the detailed chemical structures of this compound and Fluprofylline, they mention both are theophylline derivatives featuring piperazine and piperidine moieties, respectively. [] This structural difference likely contributes to the observed difference in their pharmacological activity. Specifically, Fluprofylline exhibits a higher selectivity for alpha-1 adrenoceptors compared to this compound. []

Q2: What were the primary research objectives behind the development of this compound?

A3: this compound was synthesized as part of a research program aimed at developing novel cardiovascular drugs. [] Early pharmacological screening revealed its long-lasting blood pressure-lowering effect, alongside serotonin and histamine antagonism, and broncholytic activity. [] These findings prompted further investigation into its therapeutic potential.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2,4,4-Tetrakis(aziridin-1-yl)-1,3,5,7,12-pentaza-2lambda5,4lambda5,6lambda5-triphosphaspiro[5.6]dodeca-1(6),2,4-triene](/img/structure/B1210459.png)

![Acido ursulcolico [Italian]](/img/structure/B1210475.png)